molecular formula C11H12FN B8648695 alpha-Isopropyl-4-fluorobenzeneacetonitrile

alpha-Isopropyl-4-fluorobenzeneacetonitrile

Cat. No.: B8648695
M. Wt: 177.22 g/mol
InChI Key: UBVYWGWCYREBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Isopropyl-4-fluorobenzeneacetonitrile is a useful research compound. Its molecular formula is C11H12FN and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methylbutanenitrile

InChI

InChI=1S/C11H12FN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3

InChI Key

UBVYWGWCYREBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 50% sodium hydroxide (5.2 g, 65.2 mmol) there was added 4-fluorophenylacetonitrile (10.0 g, 74.1 mmol), sodium hydroxide pellets (0.7 g, 18.5 mmol) and tetrabutylammonium chloride (3.3 g, 14.1 mmol) and the reaction mixture was heated to 45° C. To the reaction mixture there was added 2-bromopropane (10.0 g, 81.5 mmol) and the reaction mixture heated at 60-65° C. for 1 hour, and then at 90-95° C. for 1 hour. The reaction mixture was cooled to ambient temperature. The reaction mixture was diluted with a mixture of 1:1 diethyl ether/water (100 mL). The layers were separated and the aqueous layer was washed with diethyl ether (25 mL). The organic layers were combined, washed with brine (25 mL), dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, 30/70 methylene chloride/hexane) to give 9.4 g (71 % yield) of 4-fluoro-α-(1-methylethyl)benzeneacetonitrile as a white oil. 1H NMR (300 MHz, CDCl3) d 7.31 (m, 2H), 7.08 (m, 2H), 3.65 (d, 1H), 2.12 (m, 1H), 1.07 (d, 3H), 1.03 (d, 3H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
diethyl ether water
Quantity
100 mL
Type
solvent
Reaction Step Three

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